molecular formula C17H13BrClN3O3S B15079709 ({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

Cat. No.: B15079709
M. Wt: 454.7 g/mol
InChI Key: DSGWBOVAMSMWBG-UHFFFAOYSA-N
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Description

({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid: is a complex organic compound that features a triazole ring, bromophenyl, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of Bromophenyl and Chlorophenoxy Groups: These groups can be introduced via nucleophilic substitution reactions. For instance, the bromophenyl group can be added using a brominated phenyl derivative, while the chlorophenoxy group can be introduced using a chlorophenol derivative.

    Thioacetic Acid Addition: The final step involves the addition of thioacetic acid to the triazole ring, which can be achieved through a thiol-ene reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The bromophenyl and chlorophenoxy groups can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • ({4-(4-chlorophenyl)-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
  • ({4-(4-fluorophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
  • ({4-(4-bromophenyl)-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid

Uniqueness

({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid: is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C17H13BrClN3O3S

Molecular Weight

454.7 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C17H13BrClN3O3S/c18-11-1-5-13(6-2-11)22-15(20-21-17(22)26-10-16(23)24)9-25-14-7-3-12(19)4-8-14/h1-8H,9-10H2,(H,23,24)

InChI Key

DSGWBOVAMSMWBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)O)COC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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